5-Bromobenzo[b]thiophene-3-carbaldehyde
Overview
Description
5-Bromobenzo[b]thiophene-3-carbaldehyde is an organic compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 5-position and an aldehyde group at the 3-position.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo suzuki-miyaura reaction with phenylboronic acid or 3-thienylboronic acid .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It’s recommended that the compound be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromobenzo[b]thiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene followed by formylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and formylation steps .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Bromobenzo[b]thiophene-3-carboxylic acid.
Reduction: 5-Bromobenzo[b]thiophene-3-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromobenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with similar reactivity.
3-Bromothianaphthene: A structurally related compound with a bromine atom at the 3-position of a thianaphthene ring
Uniqueness
5-Bromobenzo[b]thiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds that require precise structural features .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMHAYNFMAEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428726 | |
Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16296-72-3 | |
Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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